![molecular formula C8H9BrN2O B2508096 7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine CAS No. 1415928-82-3](/img/structure/B2508096.png)

7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine" is a brominated heterocyclic molecule. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and reactivity of closely related brominated oxazine derivatives. These insights can be extrapolated to hypothesize about the properties and reactivity of "7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine".

Synthesis Analysis

The synthesis of brominated oxazine derivatives is well-documented. For instance, 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides have been synthesized and used in [3+2] cycloadditions with alkenes to afford various products . Similarly, 5,6-dihydro-4H-1,3-oxazine hydrobromides have been synthesized via nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides . These methods suggest that the synthesis of "7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine" could potentially be achieved through similar bromination and cyclization strategies.

Molecular Structure Analysis

The molecular structure of brominated oxazines has been studied using X-ray diffraction. For example, the crystal structure of hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]oxazine has been determined, revealing the molecular geometry and conformation of the bicyclic ring system . This suggests that the molecular structure of "7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine" would likely exhibit similar features, such as a defined conformation and possibly intramolecular interactions influenced by the presence of the bromine atom.

Chemical Reactions Analysis

Brominated oxazines participate in various chemical reactions. The [3+2] cycloadditions of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides lead to the formation of different types of products, demonstrating the reactivity of the bromine-substituted oxazine ring . Additionally, domino metathesis of 3,6-dihydro-1,2-oxazine has been used to access isoxazolo[2,3-a]pyridin-7-ones . These reactions indicate that "7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine" could also be amenable to various transformations, potentially serving as a versatile intermediate for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated oxazines can be inferred from related compounds. The crystal structure analysis provides information on the solid-state properties, such as unit cell dimensions and molecular packing . The presence of a bromine atom can influence the compound's reactivity, polarity, and interactions with other molecules. The autocyclization efficiency of oxazine hydrobromides is affected by electron-donating amide α-substituents , suggesting that substituents on the "7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine" could similarly influence its properties and reactivity.

Scientific Research Applications

Heterocyclic Compounds Synthesis

Research on oxazine derivatives, including the 1,2-oxazine and 1,4-oxazine scaffolds, has demonstrated their importance in synthetic organic chemistry due to their applications as intermediates in the synthesis of various heterocyclic compounds. Oxazines can serve as chiral synthons, enabling the stereoselective synthesis of morpholines and other heterocycles, which are crucial in developing pharmaceuticals and agrochemicals. This utility is underscored by their role in solid-phase synthesis (SPS), which offers a route to diversely functionalized compounds using stereoselective polymer-supported methodologies (Králová, Ručilová, & Soural, 2018).

Biological Applications

Although specific biological activities of "7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine" are not directly reported, the exploration of similar structures like benzoxazinoids (which share a heterocyclic motif with oxazines) reveals their role in plant defense mechanisms against microbial threats. The potential of benzoxazinoids as antimicrobial scaffolds suggests that structurally related compounds, such as oxazines, might also possess antimicrobial properties or serve as templates for developing new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).

Chemical Reactivity and Applications

The synthesis of oxazine derivatives from various precursors highlights their chemical reactivity and applicability in generating a wide range of acyclic, cyclic, and heterocyclic compounds. These reactions depend on the structure of the reagents, the strength of the nucleophilic agent, and specific reaction conditions, allowing for the creation of complex molecules with potential pharmaceutical applications (Kamneva, Anis’kova, & Egorova, 2018).

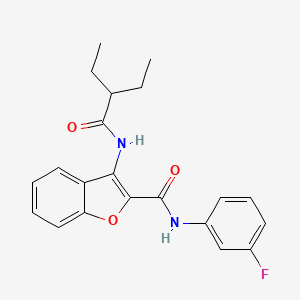

Mechanism of Action

While specific information on the mechanism of action of “7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine” is not available, it’s worth noting that the hybrids synthesized using this compound were tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 . Molecular docking studies with EGFR also strengthened the in vitro anticancer activity .

properties

IUPAC Name |

7-bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11-2-3-12-8-7(11)4-6(9)5-10-8/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMGFLFTSMFKGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2508019.png)

![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)

![3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2508026.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2508028.png)

![N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2508029.png)

![8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2508031.png)

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2508036.png)